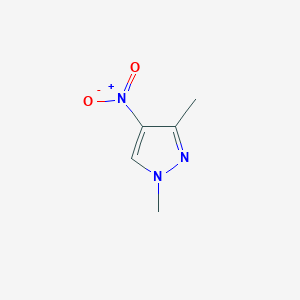

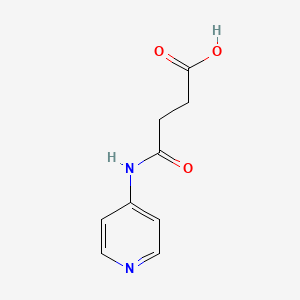

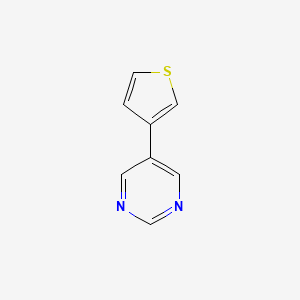

![molecular formula C13H24N2O3 B1298966 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid CAS No. 63192-78-9](/img/structure/B1298966.png)

4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid

Overview

Description

The compound 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds, which can help infer some aspects of the compound . The papers discuss the molecular and crystal structures, as well as the supramolecular interactions of closely related compounds, specifically those with pyridinylamino substituents .

Synthesis Analysis

The synthesis of the related compounds involves the formation of succinamic acid derivatives with aryl groups, such as pyridinyl substituents. While the exact synthesis of 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid is not detailed, it can be hypothesized that a similar approach could be used, possibly involving the condensation of the appropriate tetramethylpiperidin-4-ylamine with succinic anhydride or a related precursor .

Molecular Structure Analysis

The molecular structure of the related compounds features a bent side chain at the carbon atom adjacent to the carbonyl carbon of the amide fragment. This suggests that the tetramethylpiperidin-4-ylamino derivative would also exhibit a bent conformation due to the steric hindrance and electronic effects of the substituents. The O-H bond of the COOH group in the related compounds points toward the CH2 segment of the side chain, which could be a common feature in the compound of interest .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds studied. However, the presence of both amine and carboxylic acid functional groups in the related compounds suggests that they could participate in various reactions, such as the formation of amides, esters, or even cocrystallization attempts with other carboxylic acids. These reactions would be influenced by the nature of the substituents and the overall molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are influenced by their molecular and crystal structures. The strong O-H...N and N-H...O hydrogen bonds, as well as C-H...O interactions, lead to the formation of two-dimensional zigzag sheets and three-dimensional supramolecular structures. These interactions are likely to affect the solubility, melting point, and other physical properties of the compounds. The Hirshfeld surface analysis indicates that dispersion interactions and hydrogen bonding play significant roles in the crystal packing, which would also be expected for the tetramethylpiperidin-4-ylamino derivative .

Scientific Research Applications

Material Science and Biochemistry Applications

4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid, also known as TOAC, is a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid. It has been shown to be an effective β-turn and 310/α-helix inducer in peptides. This property makes it an excellent and relatively rigid electron spin resonance probe and fluorescence quencher, which is highly valuable in material science and biochemistry (Toniolo et al., 1998).

Antifungal Activity

A derivative of this compound, 2-[(1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]butanoic acid, has demonstrated strong antifungal activity against the pathogenic fungus Phytophthora cactorum. This finding opens up potential applications in the development of new antifungal agents (Zakrzewski & Krawczyk, 2014).

Peptide Synthesis

TOAC can be effectively incorporated into internal positions of peptide sequences using Fmoc chemistry and solid-phase synthesis. This capability is important for the synthesis of peptides for various biochemical applications, including drug development and the study of protein-protein interactions (Martin et al., 2001).

Synthesis of γ-Oxo γ-Aryl and γ-Aryl α-Amino Acids

The compound is also used as a synthetic precursor for the generation of unnatural amino acids and amino alcohols. This synthesis plays a critical role in the development of compounds with biological properties, contributing to the field of medicinal chemistry (Chacko & Ramapanicker, 2012).

Development of IR-Detectable Metal–Carbonyl Tracers

4-Oxo-4-[(2,5-dimethylazaferrocen-1′-yl)butanoic acid, a related compound, is used in the development of IR-detectable metal–carbonyl tracers. This has applications in labeling amino acids and could be utilized in various biochemical and medical research applications (Kowalski et al., 2009).

properties

IUPAC Name |

4-oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-12(2)7-9(8-13(3,4)15-12)14-10(16)5-6-11(17)18/h9,15H,5-8H2,1-4H3,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKHZVHPSVEWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)